3-甲氧基-1-甲基-N-((6-(吡咯烷-1-基)-[1,2,4]三唑并[4,3-b]哒嗪-3-基)甲基)-1H-吡唑-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound you mentioned is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a pyrazole ring, a triazolo ring, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrrolidine ring, for example, is a five-membered ring with one nitrogen atom, which can contribute to the stereochemistry of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present in it. For example, the presence of the carboxamide group could make it polar and potentially soluble in water .科学研究应用
新型杂环化合物的合成
对新型杂环化合物的合成进行研究,例如吡咯并[3,4-c]异恶唑衍生物和三唑并[4,5-c]哒嗪,涉及 4-氰代吡咯烷-3-酮等关键中间体。这些合成路线提供途径来创建具有潜在应用的多种化学实体在各个领域,包括药物化学 (Amer 等人,2007)。
抗病毒和抗菌活性
探索新型化合物的抗病毒和抗菌活性是研究的一个重要领域。例如,合成 6-氨基吡唑并[4,3-c]吡啶-4(5H)-酮代表了创建新的鸟嘌呤类似物的努力,尽管它没有表现出有效的抗病毒活性,但突出了发现有效新药的挑战 (Ehler 等人,1977)。
心血管药物
心血管药物的开发涉及合成和评估 1,2,4-三唑并[1,5-a]嘧啶与杂环系统融合的化合物的生物活性。这项研究可以导致发现具有显着冠状动脉血管扩张和降压活性的化合物,有助于治疗心血管疾病 (Sato 等人,1980)。
抗惊厥活性
研究 N-苄基吡咯并[2,3-d]、吡唑并[3,4-d]和三唑并[4,5-d]嘧啶的抗惊厥活性说明了药物化学的另一个方面。这些研究旨在通过修饰已知化合物的咪唑环来识别癫痫的新治疗方法,以评估对生物活性的影响 (Kelley 等人,1995)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
3-methoxy-1-methyl-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N8O2/c1-22-10-11(16(21-22)26-2)15(25)17-9-14-19-18-12-5-6-13(20-24(12)14)23-7-3-4-8-23/h5-6,10H,3-4,7-9H2,1-2H3,(H,17,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYWITKJNMKANH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2=NN=C3N2N=C(C=C3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。